molecular formula C26H17N3O3 B2932980 (9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 896009-38-4

(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No. B2932980
CAS RN: 896009-38-4
M. Wt: 419.44
InChI Key: JUEXVFMMCCZQMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups including an indolin-3-ylidene group, an amino group, and a dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of new monomers containing dialkyl anthracene maleimide derivatives, which can be used as a precursor of a polymer of intrinsic microporosity (PIM), has been synthesized and characterized successfully .

Scientific Research Applications

Anticancer Properties

Anthracene-9,10-dione derivatives have been explored for their potential anticancer properties. A study highlights the synthesis of anthracene-9,10-dione derivatives with enhanced DNA-binding characteristics and cytotoxicity against cancer cells, suggesting a mode of reversible binding to DNA involving major and minor grooves, which may confer distinct cytotoxic properties (Agbandje et al., 1992). This insight points to a possible area of application for the compound , given its structural similarity, in targeting cancer cells through DNA interaction mechanisms.

Luminescent Sensors

Another study discusses the use of anthracene-9,10-dione derivatives as luminescent sensors for detecting hydronium ions, demonstrating how structural modifications can influence the interaction with specific ions and enhance luminescence (Young et al., 1997). This application could be relevant if the compound "(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione" exhibits similar or enhanced optical properties, potentially making it a candidate for sensor development or other optical applications.

Polymer Semiconductors

The incorporation of indolin-3-ylidene structures into polymers for electronic applications has been reported, such as the synthesis of a donor-acceptor polymer semiconductor showing stable electron transport performance, indicating the potential of such compounds in the development of n-type organic thin-film transistors (Yan et al., 2013). Given the complex structure of the compound , including an indolin-3-ylidene moiety, it might possess similar or enhanced properties suitable for electronic applications.

Environmental Remediation

Research on anthraquinone-degrading bacteria in soil contaminated with polycyclic aromatic hydrocarbons (PAHs) suggests that compounds related to anthracene-9,10-dione play a role in the biodegradation of toxic environmental pollutants (Rodgers-Vieira et al., 2015). This could imply potential research applications for the compound in studying or enhancing bioremediation processes, particularly in environments contaminated with similar toxic compounds.

Future Directions

The future directions for research on this compound could involve exploring its potential applications in the synthesis of polymers of intrinsic microporosity (PIMs) and other materials .

properties

IUPAC Name

17-[(E)-(2-oxo-1H-indol-3-ylidene)amino]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O3/c30-24-23(17-11-5-6-12-18(17)27-24)28-29-25(31)21-19-13-7-1-2-8-14(13)20(22(21)26(29)32)16-10-4-3-9-15(16)19/h1-12,19-22H,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXVFMMCCZQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N=C6C7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)/N=C/6\C7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

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